

Synthesis of 1,1,2-Trimethylcyclopropane: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,1,2-Trimethylcyclopropane*

Cat. No.: *B11992267*

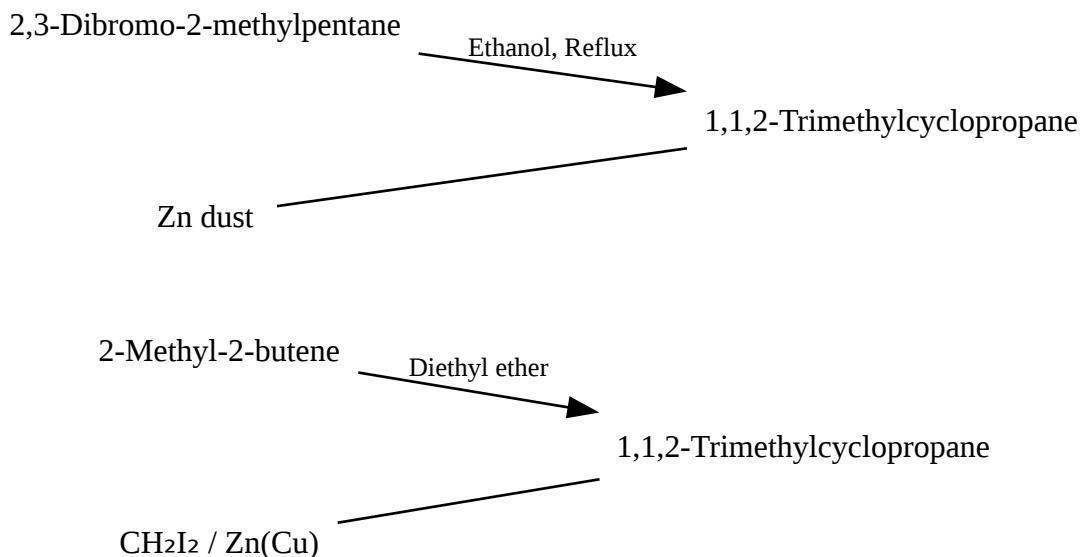
[Get Quote](#)

This comprehensive guide provides detailed application notes and protocols for the synthesis of **1,1,2-trimethylcyclopropane**, a valuable saturated carbocycle in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step procedures, and a thorough discussion of the underlying chemical principles.

Introduction

1,1,2-Trimethylcyclopropane is a strained, cyclic hydrocarbon with unique physical and chemical properties that make it an interesting building block in the design of novel molecules. The inherent ring strain of the cyclopropane motif can impart specific conformational constraints and metabolic stability to larger molecules, a desirable feature in drug design. This guide will explore two primary synthetic routes to this target molecule: the modified Gustavson reaction involving the reductive cyclization of a 1,3-dihalide and the Simmons-Smith cyclopropanation of an alkene. Each method will be presented with a detailed protocol, mechanistic insights, and characterization data.

Physicochemical and Spectroscopic Data


A summary of the key physical and spectroscopic properties of **1,1,2-trimethylcyclopropane** is provided below for reference.

Property	Value	Source
Molecular Formula	C ₆ H ₁₂	PubChem[1]
Molecular Weight	84.16 g/mol	PubChem[1]
CAS Number	4127-45-1	NIST[2]
Boiling Point	53 °C (326 K)	NIST[2]
¹ H NMR (CDCl ₃)	See characterization section	SpectraBase[3]
¹³ C NMR (CDCl ₃)	See characterization section	SpectraBase[3]
Mass Spectrum (EI)	See characterization section	NIST[2]

Synthesis Protocol 1: Modified Gustavson Reaction

The Gustavson reaction provides a classical approach to the synthesis of cyclopropanes through the intramolecular reductive cyclization of 1,3-dihalides using zinc dust. This method is particularly effective for the preparation of **1,1,2-trimethylcyclopropane** from 2,3-dibromo-2-methylpentane. The reaction proceeds via an organozinc intermediate, which undergoes intramolecular nucleophilic substitution to form the cyclopropane ring.[4][5]

Reaction Scheme

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,1,2-Trimethylcyclopropane | C6H12 | CID 138125 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopropane, 1,1,2-trimethyl- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Sample of 2,3-dibromo-3-methylpentane is heated with zinc dust. The resul.. [askfilo.com]
- 5. Sample of 2, 3-dibromo-3-methylpentane is heated with zinc dust. The resulting product is isolated and heated with HI in the presence of phosphorus. Indicate which is the structure that represent the final organic product formed in the reaction [infinitylearn.com]
- To cite this document: BenchChem. [Synthesis of 1,1,2-Trimethylcyclopropane: A Detailed Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11992267#1-1-2-trimethylcyclopropane-synthesis-protocols>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com